molecular formula C6H13NS B12100045 N,N,2-trimethylpropanethioamide

N,N,2-trimethylpropanethioamide

Cat. No.: B12100045
M. Wt: 131.24 g/mol
InChI Key: VLVOLSDXFIUFQU-UHFFFAOYSA-N
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Description

Propanethioamide, N,N,2-trimethyl- is an organic compound with the molecular formula C6H13NS It is a thioamide derivative, characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanethioamide, N,N,2-trimethyl- can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromo-2-methylpropane with thiourea under basic conditions to yield the desired thioamide. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the thioamide bond.

Industrial Production Methods

In an industrial setting, the production of propanethioamide, N,N,2-trimethyl- may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on minimizing by-products and ensuring the safety and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Propanethioamide, N,N,2-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thioamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in solvents like acetic acid or dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioamides, depending on the nucleophile used.

Scientific Research Applications

Propanethioamide, N,N,2-trimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which propanethioamide, N,N,2-trimethyl- exerts its effects involves interactions with various molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the observed biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to modify protein function is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Propanethioamide, N,N,2-trimethyl- can be compared with other thioamide derivatives, such as:

    Thioacetamide: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    Thiourea: Contains a similar thioamide group but with different chemical properties and uses.

    Methimazole: A thioamide used in medicine for its antithyroid activity.

The uniqueness of propanethioamide, N,N,2-trimethyl- lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C6H13NS

Molecular Weight

131.24 g/mol

IUPAC Name

N,N,2-trimethylpropanethioamide

InChI

InChI=1S/C6H13NS/c1-5(2)6(8)7(3)4/h5H,1-4H3

InChI Key

VLVOLSDXFIUFQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=S)N(C)C

Origin of Product

United States

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